Cas no 1445162-25-3 (6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide)

6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- Z1390063587
- EN300-26687086
- AKOS033306030
- 6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide
- 6-BROMO-N-(CYANOMETHYL)-4-METHYL-2-OXOCHROMENE-3-CARBOXAMIDE
- 1445162-25-3
-
- インチ: 1S/C13H9BrN2O3/c1-7-9-6-8(14)2-3-10(9)19-13(18)11(7)12(17)16-5-4-15/h2-3,6H,5H2,1H3,(H,16,17)
- InChIKey: BKENBGYXOKUBQR-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)C(C)=C(C(NCC#N)=O)C(=O)O2
計算された属性
- せいみつぶんしりょう: 319.97965g/mol
- どういたいしつりょう: 319.97965g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 491
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 79.2Ų
6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687086-0.05g |
6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide |
1445162-25-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide 関連文献
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamideに関する追加情報
Recent Advances in the Study of 6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide (CAS: 1445162-25-3)
The compound 6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide (CAS: 1445162-25-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This coumarin derivative, characterized by its unique bromo and cyanomethyl substituents, has been the subject of several studies exploring its biological activity, mechanism of action, and potential as a lead compound for drug development.
Recent research has focused on the synthesis and optimization of 6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide, with particular emphasis on its role as a kinase inhibitor. Studies have demonstrated its ability to selectively target specific kinases involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its potent inhibitory activity against protein kinase C (PKC) isoforms, suggesting its potential as an anti-inflammatory agent.
In addition to its kinase inhibitory properties, 6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide has shown promise in the field of cancer research. Preclinical studies have revealed its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer, through the modulation of key signaling pathways such as PI3K/AKT and MAPK. These findings were further supported by in vivo experiments, where the compound exhibited significant tumor growth inhibition with minimal toxicity.
The structural features of 6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide, particularly the presence of the bromo and cyanomethyl groups, have been identified as critical for its biological activity. Structure-activity relationship (SAR) studies have shown that modifications to these moieties can significantly alter the compound's potency and selectivity. For example, replacing the bromo group with other halogens or the cyanomethyl group with other electron-withdrawing groups has been explored to optimize its pharmacokinetic properties.
Despite these promising findings, challenges remain in the development of 6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide as a therapeutic agent. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further structural optimization and formulation studies. Ongoing research is also investigating its potential combination with other therapeutic agents to enhance efficacy and overcome resistance mechanisms.
In conclusion, 6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide (CAS: 1445162-25-3) represents a promising candidate for further development in the fields of inflammation and oncology. Its unique structural features and potent biological activity make it a valuable tool for understanding kinase-related pathways and a potential lead for drug discovery. Future studies should focus on addressing its limitations and exploring its full therapeutic potential.
1445162-25-3 (6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide) 関連製品
- 1177322-23-4(2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride)
- 1283103-86-5(4-(1-Isopropyl-1H-indol-3-yl)butanoic acid)
- 1805510-91-1(2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile)
- 708225-07-4(ethyl (1,3-dioxaindan-5-yl)carbamoylformate)
- 1214354-50-3(2-(5-(Trifluoromethyl)biphenyl-3-yl)acetic acid)
- 891867-48-4(N-(3,4-dimethylphenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide)
- 916056-79-6(Reproxalap)
- 503292-68-0(ethyl 4-chloro-2-sulfanylbenzoate)
- 64981-11-9(4-Amino-2,6-dichloro-3-methylphenol)
- 1518113-22-8(7-Bromo-2-methyl-2H-indazole-3-carbonitrile)




